Cas no 149653-99-6 ((5R)-3-(3R)-1-azabicyclo2.2.2octan-3-yl-3-azatricyclo7.3.1.0,5,13trideca-1(13),9,11-trien-2-one)

149653-99-6 structure
Nome del prodotto:(5R)-3-(3R)-1-azabicyclo2.2.2octan-3-yl-3-azatricyclo7.3.1.0,5,13trideca-1(13),9,11-trien-2-one
(5R)-3-(3R)-1-azabicyclo2.2.2octan-3-yl-3-azatricyclo7.3.1.0,5,13trideca-1(13),9,11-trien-2-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- Palonosetron
- [R-(R*,R*)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one
- [R-(R,R)]-2-(1-Azabicyclo[2.2.2]Oct-3-Yl)-2,3,3A,4,5,6-Hexahydro-1H-Benz[De]Isoquinolin-1-One
- CID 148211
- (5R)-3-(3R)-1-azabicyclo2.2.2octan-3-yl-3-azatricyclo7.3.1.0,5,13trideca-1(13),9,11-trien-2-one
- AKOS015914731
- (R)-2-((R)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one
- (3aR)-2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one
- (R,R)-Palonosetron
- CHEMBL1191964
- (3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one
- SCHEMBL4052980
- (s)-(s)-2-(1-aza-bicyclo[2.2.2]oct-
- (5R)-3-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3-azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-trien-2-one
- EN300-27122268
- de]isoquinolin-1-one
- (5R)-3-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3-azatricyclo[7.3.1.0?,??]trideca-1(13),9,11-trien-2-one
- 3-yl)-2,3,3a,4,5,6-hexahydro-benzo[
- 149653-99-6
-
- MDL: MFCD32709058
- Inchi: 1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17-/m0/s1
- Chiave InChI: CPZBLNMUGSZIPR-RDJZCZTQSA-N
- Sorrisi: C1CC2=C3[C@@H](C1)CN([C@H]4CN5CCC4CC5)C(=O)C3=CC=C2
Proprietà calcolate
- Massa esatta: 296.189
- Massa monoisotopica: 296.189
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 22
- Conta legami ruotabili: 1
- Complessità: 456
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 23.6A^2
Proprietà sperimentali
- Densità: 1.24
- Punto di ebollizione: 470.4 °C at 760 mmHg
- Punto di infiammabilità: 470.4 °C at 760 mmHg
- PSA: 23.55000
- LogP: 3.33430
(5R)-3-(3R)-1-azabicyclo2.2.2octan-3-yl-3-azatricyclo7.3.1.0,5,13trideca-1(13),9,11-trien-2-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X78985-200mg |
(5R)-3-(3R)-1-azabicyclo2.2.2octan-3-yl-3-azatricyclo7.3.1.0,5,13trideca-1(13),9,11-trien-2-one |
149653-99-6 | 98% | 200mg |
¥458.0 | 2023-09-05 | |
1PlusChem | 1P001MCV-200mg |
1H-Benz[de]isoquinolin-1-one, 2-(3R)-1-azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-, (3aR)- |
149653-99-6 | 98% | 200mg |
$93.00 | 2024-06-20 | |
Aaron | AR001ML7-1g |
1H-Benz[de]isoquinolin-1-one, 2-(3R)-1-azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-, (3aR)- |
149653-99-6 | 98% | 1g |
$447.00 | 2025-02-11 | |
Aaron | AR001ML7-200mg |
1H-Benz[de]isoquinolin-1-one, 2-(3R)-1-azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-, (3aR)- |
149653-99-6 | 98% | 200mg |
$104.00 | 2025-02-11 | |
1PlusChem | 1P001MCV-1g |
1H-Benz[de]isoquinolin-1-one, 2-(3R)-1-azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-, (3aR)- |
149653-99-6 | 98% | 1g |
$349.00 | 2024-06-20 | |
A2B Chem LLC | AA74831-200mg |
1H-Benz[de]isoquinolin-1-one, 2-(3R)-1-azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-, (3aR)- |
149653-99-6 | 98% | 200mg |
$495.00 | 2024-04-20 | |
A2B Chem LLC | AA74831-1g |
1H-Benz[de]isoquinolin-1-one, 2-(3R)-1-azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-, (3aR)- |
149653-99-6 | 98% | 1g |
$370.00 | 2024-01-04 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P302948-200mg |
(5R)-3-(3R)-1-azabicyclo2.2.2octan-3-yl-3-azatricyclo7.3.1.0,5,13trideca-1(13),9,11-trien-2-one |
149653-99-6 | 98% | 200mg |
¥549.90 | 2023-09-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P873960-1g |
Palonosetron |
149653-99-6 | 98% | 1g |
2,520.00 | 2021-05-17 | |
Enamine | EN300-27122268-0.05g |
(5R)-3-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),9,11-trien-2-one |
149653-99-6 | 95.0% | 0.05g |
$2755.0 | 2025-03-20 |
(5R)-3-(3R)-1-azabicyclo2.2.2octan-3-yl-3-azatricyclo7.3.1.0,5,13trideca-1(13),9,11-trien-2-one Letteratura correlata
-
1. Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agentsJigar Y. Soni,Shridhar Sanghvi,R. V. Devkar,Sonal Thakore RSC Adv. 2015 5 82112
-
Mirxan Farizyan,Rita de Jesus,Jyotirmoy Dey,Manuel van Gemmeren Chem. Sci. 2023 14 4357
-
Zehai Song,Hang Chang,Na Han,Zhihui Liu,Zhonglin Wang,Hao Gao,Jun Yin RSC Adv. 2017 7 43866
-
Nikita Devnarain,Pritika Ramharack,Mahmoud E. Soliman RSC Adv. 2017 7 47416
-
5. Palonosetron attenuates 1,2-dimethyl hydrazine induced preneoplastic colon damage through downregulating acetylcholinesterase expression and up-regulating synaptic acetylcholine concentrationRakesh K. Mishra,Shreesh Raj Sammi,Jitendra K. Rawat,Subhadeep Roy,Manjari Singh,Swetlana Gautam,Rajnish K. Yadav,Uma Devi,Mohd Nazam Ansari,Abdulaziz S. Saeedan,Shubhini A. Saraf,Rakesh Pandey,Gaurav Kaithwas RSC Adv. 2016 6 40527
149653-99-6 ((5R)-3-(3R)-1-azabicyclo2.2.2octan-3-yl-3-azatricyclo7.3.1.0,5,13trideca-1(13),9,11-trien-2-one) Prodotti correlati
- 135729-56-5(Palonosetron)
- 135729-78-1((S)-N-(1-Azabicyclo2.2.2oct-3-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxamide)
- 135729-61-2(Palonosetron)
- 148207-43-6(Microginin)
- 899940-93-3(2-({1,3-dimethyl-2,4-dioxo-6-propyl-1H,2H,3H,4H-pyrido2,3-dpyrimidin-5-yl}sulfanyl)hexanoic acid)
- 2138558-55-9(3-(Difluoromethyl)-4-methylcyclohexan-1-amine)
- 1894326-91-0(methyl 3-amino-2-(5-bromothiophen-2-yl)propanoate)
- 1251557-25-1(N-(2-methylphenyl)-2-2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-ylacetamide)
- 2171176-05-7((2R,3S)-3-(benzyloxy)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid)
- 883542-65-2(2-{[4-(TRIFLUOROMETHYL)PHENOXY]METHYL}PYRROLIDINE)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:149653-99-6)(5R)-3-(3R)-1-azabicyclo2.2.2octan-3-yl-3-azatricyclo7.3.1.0,5,13trideca-1(13),9,11-trien-2-one

Purezza:99%
Quantità:1g
Prezzo ($):202